3'-Methyl-3'-deoxyguanosine

Übersicht

Beschreibung

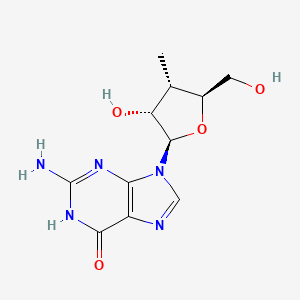

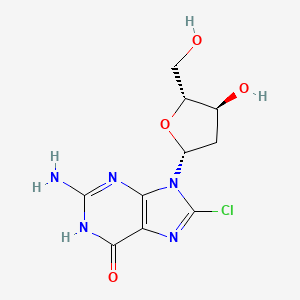

3’-Methyl-3’-deoxyguanosine is a modified nucleoside that was first discovered in the 1980s as a minor component of DNA in bacteria and in certain human tissues. It is formed by the methylation of the 3’ position of the deoxyguanosine moiety in DNA. This compound belongs to the purine nucleosides and analogues, which are compounds comprising a purine base attached to a sugar .

Synthesis Analysis

3’-Methyl-2’-deoxyguanosine is obtained from 2’-deoxyguanosine by a reaction sequence involving conversion into tricyclic 1, N-2-isopropeno derivative followed by methylation . This results in 2’-deoxywyosine and the final removal of the 1, N-2 blocking system .Molecular Structure Analysis

The molecular structure of 3’-Methyl-3’-deoxyguanosine is similar to that of guanosine, but with one hydroxyl group removed from the 2’ position of the ribose sugar (making it deoxyribose) . If a phosphate group is attached at the 5’ position, it becomes deoxyguanosine . The glycosyl torsion angle about C (1’) – N (9) shows anti conformation. The furanose ring adopts C (3’) – endo puckering geometry .Wissenschaftliche Forschungsanwendungen

Chemistry

- Summary of the Application : 3’-Methyl-3’-deoxyguanosine is used in the chemical synthesis of nucleic acids .

- Methods of Application : It is obtained from 27’-deoxyguanosine by a reaction sequence involving conversion into tricyclic 1, N-2-isopropeno derivative followed by methylation which results in 2’-deoxywyosine and final removal of the 1, N-2 blocking system .

- Results or Outcomes : The compounds undergo spontaneous hydrolytic cleavage of their glycosidic bonds at pH 7,37°C, which makes them the most labile of all known nucleosides composed of structural units occurring in nature .

Cancer Treatment

- Summary of the Application : Isoguanosine, an isomer of guanosine, shows a wide range of applications including in ionophores, genetics, gel formation, and cancer treatment .

- Methods of Application : Isoguanosine can self-assemble into various supramolecular structures such as tetramers and decamers in the presence of various cations .

- Results or Outcomes : G-quadruplexes are present in telomeres, suppressing the growth of tumors as telomerase inhibitors. They can also take part in gel formation, and recognize proteins and small molecules .

Nucleotide-based Nucleic Acid Syntheses

- Summary of the Application : 3’-Methyl-3’-deoxyguanosine could potentially be useful in nucleotide-based nucleic acid syntheses .

- Methods of Application : The synthesis and spontaneous hydrolytic cleavage of 3’-Methyl-3’-deoxyguanosine make them the most labile nucleosides known .

- Results or Outcomes : This property could make them potentially useful in nucleotide-based nucleic acid syntheses .

Supramolecular Structures

- Summary of the Application : Isoguanosine, an isomer of guanosine, can self-assemble into various supramolecular structures such as tetramers and decamers in the presence of various cations .

- Methods of Application : The minor translocation of functional groups in isoguanosine results in significant differences in the properties of guanosine and isoguanosine .

- Results or Outcomes : These supramolecular structures have a wide range of applications including in ionophores, genetics, gel formation, and cancer treatment .

Eigenschaften

IUPAC Name |

2-amino-9-[(2R,3R,4S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O4/c1-4-5(2-17)20-10(7(4)18)16-3-13-6-8(16)14-11(12)15-9(6)19/h3-5,7,10,17-18H,2H2,1H3,(H3,12,14,15,19)/t4-,5-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIMRHFMVVSLFRL-QYYRPYCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC(C1O)N2C=NC3=C2N=C(NC3=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C2N=C(NC3=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Methyl-3'-deoxyguanosine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl (4-hydroxy-1,2-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate](/img/structure/B1436722.png)

![2-methyl-1,3,4(2H)-isoquinolinetrione 4-[N-(4-chloro-1-naphthyl)hydrazone]](/img/structure/B1436725.png)

![1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436730.png)